

Spectroscopic Profile of 3-Oxokauran-17-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxokauran-17-oic acid

Cat. No.: B15591113

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the kaurane diterpenoid, **3-Oxokauran-17-oic acid**. While direct experimental spectra for this specific compound are not readily available in the reviewed literature, this document compiles and presents predicted and comparative data based on closely related analogs. This information is intended to serve as a valuable reference for the identification, characterization, and further investigation of this and similar natural products.

Chemical Structure and Properties

- IUPAC Name: 3-oxo-ent-kauran-17-oic acid
- Chemical Formula: $C_{20}H_{30}O_3$
- Molecular Weight: 318.45 g/mol
- CAS Number: 151561-88-5
- Natural Source: Isolated from the herbs of *Croton laevigatus*.[\[1\]](#)

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Oxokauran-17-oic acid**, derived from the analysis of structurally similar kaurane diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H and ^{13}C NMR chemical shifts for **3-Oxokauran-17-oic acid** are based on data reported for methyl ent-17-oxokauran-19-oate and methyl ent-17-oxo-16 β -kauran-19-oate. The presence of a ketone at C-3 and a carboxylic acid at C-17 will be the key differentiating features.

Table 1: Predicted ^{13}C NMR Data for **3-Oxokauran-17-oic acid** (in CDCl_3)

Carbon No.	Predicted Chemical Shift (δ) ppm
1	~ 38.9
2	~ 34.0
3	~ 216.0
4	~ 47.5
5	~ 55.0
6	~ 20.5
7	~ 40.0
8	~ 43.0
9	~ 54.0
10	~ 39.0
11	~ 18.0
12	~ 32.0
13	~ 45.0
14	~ 38.0
15	~ 48.0
16	~ 60.0
17	~ 180.0
18	~ 27.0
19	~ 21.0
20	~ 15.0

Table 2: Predicted ^1H NMR Data for **3-Oxokauran-17-oic acid** (in CDCl_3)

Proton	Predicted Chemical Shift (δ) ppm	Multiplicity
H-18	~ 1.15	s
H-19	~ 1.05	s
H-20	~ 0.85	s
H-16	~ 2.50	m

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Oxokauran-17-oic acid** is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, as well as the hydroxyl group of the carboxylic acid.

Table 3: Predicted IR Absorption Bands for **3-Oxokauran-17-oic acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)
O-H stretch (Carboxylic acid)	3300-2500 (broad)
C=O stretch (Ketone)	~ 1710
C=O stretch (Carboxylic acid)	~ 1700
C-O stretch	~ 1250

Mass Spectrometry (MS)

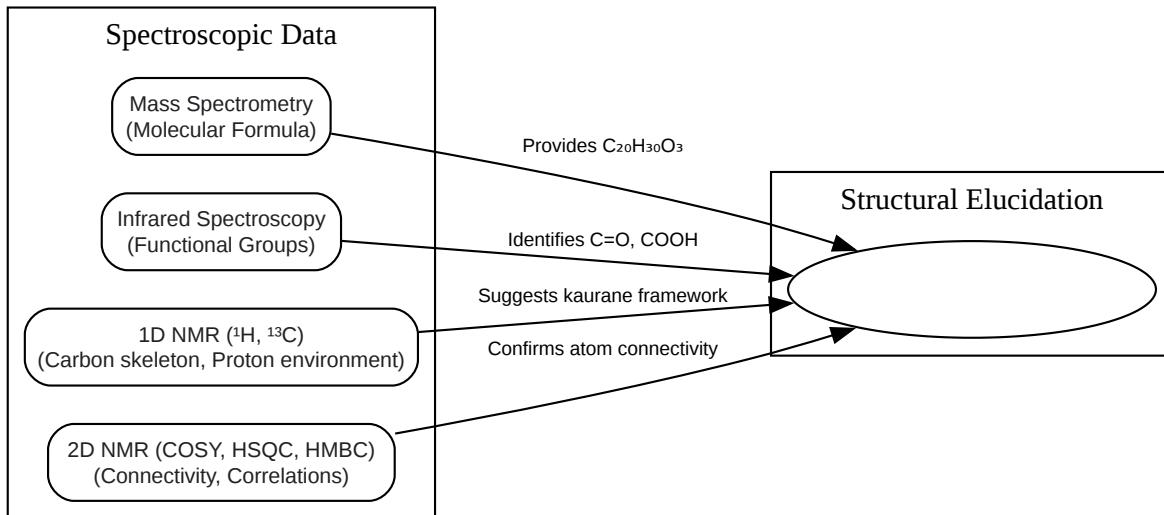
The mass spectrum of **3-Oxokauran-17-oic acid** is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are likely to involve the loss of water, carbon monoxide, and cleavage of the diterpene skeleton.

Table 4: Predicted Mass Spectrometry Data for **3-Oxokauran-17-oic acid**

Ion	Predicted m/z
[M] ⁺	318.2195
[M-H ₂ O] ⁺	300.2089
[M-CO] ⁺	290.2246
[M-COOH] ⁺	273.2218

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of kaurane diterpenoids from plant material.


Isolation and Purification

Caption: General workflow for the isolation of **3-Oxokauran-17-oic acid**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance spectrometer (e.g., 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C) using CDCl₃ as the solvent and TMS as the internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish the complete structure and assign all proton and carbon signals.
- IR Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically using the KBr pellet technique or as a thin film.
- Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or fast atom bombardment (FAB) source on a time-of-flight (TOF) or magnetic sector mass spectrometer to determine the exact mass and elemental composition.

Logical Relationship of Spectroscopic Data Interpretation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Oxokauran-17-oic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15591113#spectroscopic-data-of-3-oxokauran-17-oic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com